molecular formula C8H7NO4S B13523549 1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylicacid

1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylicacid

Cat. No.: B13523549
M. Wt: 213.21 g/mol
InChI Key: WNQCHEUDBOLONF-UHFFFAOYSA-N
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Description

1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is a chemical compound with the molecular formula C8H7NO4S It is a derivative of benzothiazole, characterized by the presence of a carboxylic acid group at the 6th position and a 1,1-dioxo group on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonic acid with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture at elevated temperatures to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

Industrial production of 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid may involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the dioxo group to other functional groups.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Products may include sulfonic acids or other oxidized derivatives.

    Reduction: Reduced products may include hydroxyl derivatives or amines.

    Substitution: Ester and amide derivatives are common products from substitution reactions.

Scientific Research Applications

1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1-dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzo[d]isothiazole 1,1-dioxide: Lacks the carboxylic acid group.

    Benzothiazole-6-carboxylic acid: Lacks the dioxo group.

Uniqueness

1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid is unique due to the presence of both the dioxo and carboxylic acid groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

IUPAC Name

1,1-dioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C8H7NO4S/c10-8(11)5-1-2-6-4-9-14(12,13)7(6)3-5/h1-3,9H,4H2,(H,10,11)

InChI Key

WNQCHEUDBOLONF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)C(=O)O)S(=O)(=O)N1

Origin of Product

United States

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